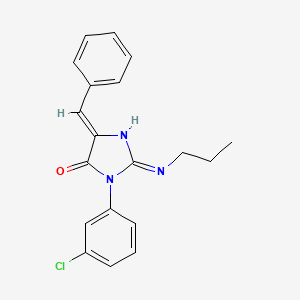![molecular formula C12H17N4O3S- B13377576 (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate](/img/structure/B13377576.png)
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a synthetic organic compound characterized by its unique chemical structure. This compound features a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbutanimidate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate typically involves multi-step organic reactions. One common approach is the diazotization of 4-dimethylaminobenzenesulfonamide, followed by coupling with butanimidate under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., temperature, solvent).
Major Products
Aplicaciones Científicas De Investigación
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the sulfonyl and butanimidate moieties may interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Similar in structure but with a quinoxaline moiety.
N,N-Dimethylformamide and N,N-Dimethylacetamide: Used as reagents in similar synthetic processes.
Uniqueness
Conclusion
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate is a versatile compound with significant potential in various scientific domains. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies on its properties and interactions will continue to expand its utility and applications.
Propiedades
Fórmula molecular |
C12H17N4O3S- |
|---|---|
Peso molecular |
297.36 g/mol |
Nombre IUPAC |
(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-12(17)14-20(18,19)11-8-6-10(7-9-11)13-15-16(2)3/h6-9H,4-5H2,1-3H3,(H,14,17)/p-1 |
Clave InChI |
XIXUZLFILBOXAI-UHFFFAOYSA-M |
SMILES isomérico |
CCC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-] |
SMILES canónico |
CCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B13377512.png)
![2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377516.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377517.png)
![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B13377530.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13377542.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B13377554.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377565.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B13377567.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
